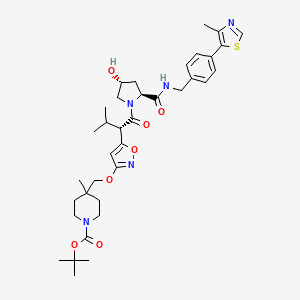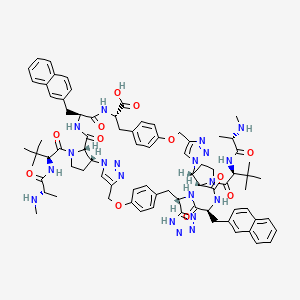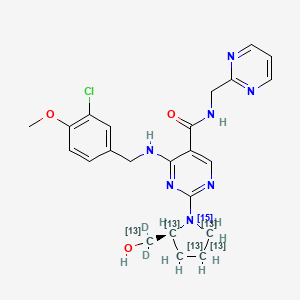![molecular formula C38H43N7O8 B12363773 2-amino-8-[1-[[6-[2-[(2,5-dioxopyrrol-1-yl)methyl]-1,3-dioxane-5-carbonyl]-7,8-dihydro-5H-1,6-naphthyridin-3-yl]carbamoyl]cyclopropyl]-N-(2-hydroxyethyl)-N-propyl-3H-1-benzazepine-4-carboxamide](/img/structure/B12363773.png)
2-amino-8-[1-[[6-[2-[(2,5-dioxopyrrol-1-yl)methyl]-1,3-dioxane-5-carbonyl]-7,8-dihydro-5H-1,6-naphthyridin-3-yl]carbamoyl]cyclopropyl]-N-(2-hydroxyethyl)-N-propyl-3H-1-benzazepine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-8-[1-[[6-[2-[(2,5-dioxopyrrol-1-yl)methyl]-1,3-dioxane-5-carbonyl]-7,8-dihydro-5H-1,6-naphthyridin-3-yl]carbamoyl]cyclopropyl]-N-(2-hydroxyethyl)-N-propyl-3H-1-benzazepine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups and rings, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8-[1-[[6-[2-[(2,5-dioxopyrrol-1-yl)methyl]-1,3-dioxane-5-carbonyl]-7,8-dihydro-5H-1,6-naphthyridin-3-yl]carbamoyl]cyclopropyl]-N-(2-hydroxyethyl)-N-propyl-3H-1-benzazepine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Key steps may include:
Formation of the dioxane ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the 1,3-dioxane ring.
Introduction of the naphthyridine moiety: This involves the coupling of the dioxane intermediate with a naphthyridine derivative.
Cyclopropyl group attachment: The cyclopropyl group is introduced through a cyclopropanation reaction.
Final assembly: The final compound is assembled by linking the various intermediates through amide bond formation and other coupling reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-8-[1-[[6-[2-[(2,5-dioxopyrrol-1-yl)methyl]-1,3-dioxane-5-carbonyl]-7,8-dihydro-5H-1,6-naphthyridin-3-yl]carbamoyl]cyclopropyl]-N-(2-hydroxyethyl)-N-propyl-3H-1-benzazepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-amino-8-[1-[[6-[2-[(2,5-dioxopyrrol-1-yl)methyl]-1,3-dioxane-5-carbonyl]-7,8-dihydro-5H-1,6-naphthyridin-3-yl]carbamoyl]cyclopropyl]-N-(2-hydroxyethyl)-N-propyl-3H-1-benzazepine-4-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-amino-8-[1-[[6-[2-[(2,5-dioxopyrrol-1-yl)methyl]-1,3-dioxane-5-carbonyl]-7,8-dihydro-5H-1,6-naphthyridin-3-yl]carbamoyl]cyclopropyl]-N-(2-hydroxyethyl)-N-propyl-3H-1-benzazepine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzazepine derivatives and naphthyridine-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall activity.
Eigenschaften
Molekularformel |
C38H43N7O8 |
|---|---|
Molekulargewicht |
725.8 g/mol |
IUPAC-Name |
2-amino-8-[1-[[6-[2-[(2,5-dioxopyrrol-1-yl)methyl]-1,3-dioxane-5-carbonyl]-7,8-dihydro-5H-1,6-naphthyridin-3-yl]carbamoyl]cyclopropyl]-N-(2-hydroxyethyl)-N-propyl-3H-1-benzazepine-4-carboxamide |
InChI |
InChI=1S/C38H43N7O8/c1-2-10-43(12-13-46)35(49)24-14-23-3-4-27(17-30(23)42-31(39)16-24)38(8-9-38)37(51)41-28-15-25-19-44(11-7-29(25)40-18-28)36(50)26-21-52-34(53-22-26)20-45-32(47)5-6-33(45)48/h3-6,14-15,17-18,26,34,46H,2,7-13,16,19-22H2,1H3,(H2,39,42)(H,41,51) |
InChI-Schlüssel |
WAOWMPRZUQMJOD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCO)C(=O)C1=CC2=C(C=C(C=C2)C3(CC3)C(=O)NC4=CC5=C(CCN(C5)C(=O)C6COC(OC6)CN7C(=O)C=CC7=O)N=C4)N=C(C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl N-[4-[5-carbamoyl-2-[(2-methylpyridine-3-carbonyl)amino]benzimidazol-1-yl]butyl]carbamate](/img/structure/B12363705.png)






![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B12363746.png)



